molecular formula C9H10F3NO2 B1321376 ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate CAS No. 130511-76-1

ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B1321376
CAS No.: 130511-76-1
M. Wt: 221.18 g/mol
InChI Key: VGVLPDQUSSTVGL-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a key chemical scaffold in medicinal chemistry and pharmaceutical research. Derivatives of 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate have been identified as possessing significant anti-tumor and anti-inflammatory activities . This structure is of particular interest in oncology research, as closely related pyrrole compounds have been developed into highly potent and efficacious small-molecule inhibitors that target Bcl-2 and Bcl-xL proteins . The overexpression of these pro-survival proteins is a common feature in many human tumors, making them a promising therapeutic target, and inhibitors based on this core structure have been shown to achieve rapid and durable tumor regression in preclinical models . The specific trifluoromethyl and ester functional groups on this pyrrole core make it a versatile intermediate for further synthetic elaboration , allowing researchers to explore structure-activity relationships and develop novel bioactive molecules for various research applications.

Properties

IUPAC Name

ethyl 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c1-3-15-8(14)6-4-13(2)5-7(6)9(10,11)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVLPDQUSSTVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C1C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the efficient production of ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrrole compounds, including ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, exhibit promising antitumor properties. These compounds have been investigated for their ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that similar pyrrole derivatives can effectively target Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells .

Anti-inflammatory Effects

Pyrrole derivatives are known for their anti-inflammatory properties. This compound has been studied for its potential to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Fungicidal Activity

This compound serves as an important intermediate in the synthesis of novel fungicides. Its structural features allow it to inhibit succinate dehydrogenase in fungal pathogens, leading to reduced ATP production and cell death in various phytopathogenic fungi. This mechanism positions it as a valuable component in agricultural formulations aimed at combating fungal diseases.

Synthesis of Novel Compounds

The compound is utilized as a building block in organic synthesis, particularly for creating other functionalized pyrrole derivatives. The trifluoromethyl group enhances the lipophilicity and stability of the resulting compounds, which can lead to improved biological activity . Multi-step synthesis methods allow for the introduction of various substituents to tailor the compound's properties for specific applications.

Comparative Applications Table

Application AreaSpecific UseMechanism/Effect
PharmaceuticalsAntitumor agentsInduction of apoptosis via Bcl-2 inhibition
Anti-inflammatory drugsInhibition of inflammatory pathways
AgricultureFungicidesInhibition of succinate dehydrogenase in fungi
SynthesisBuilding block for novel derivativesEnhanced lipophilicity and stability

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

Methyl vs. Ethyl Esters
  • Methyl 4-(Trifluoromethyl)-1H-Pyrrole-3-Carboxylate: Molecular Formula: C₇H₆F₃NO₂ (vs. C₉H₁₀F₃NO₂ for the ethyl analog). Melting Point: Not explicitly reported, but crystallographic studies confirm planar geometry . Applications: Highlighted in anti-inflammatory and antitumor research .
Substituents on the Nitrogen Atom
  • Ethyl 1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (Compound 7): Substituent: Phenyl group at the 1-position (vs. methyl in the target compound). Melting Point: 89–90°C (vs. Synthesis: Achieved via copper-mediated coupling with phenylboronic acid (91% yield) .

Heterocycle Modifications: Pyrrole vs. Pyrazole Analogs

Pyrazole derivatives, though structurally distinct, share functional similarities with pyrroles.

Ethyl 3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (Compound 2) :
  • Heterocycle: Pyrazole ring (vs. pyrrole).
  • Melting Point: 141–142°C .
  • Synthesis: Hydrazine hydrate cyclization (60% yield) .
Ethyl 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (Compound 3) :
  • Substituent: Methyl at pyrazole 1-position.
  • Melting Point: 58–60°C .
  • NMR Data: δ 3.95 (s, N-CH₃), vs. δ 2.22 (s, pyrrole-CH₃) in related pyrroles .
  • Application : Higher yields (73.8%) suggest better synthetic feasibility for pyrazoles .

Functional Group Variations

Benzoyl and Sulfonyl Derivatives
  • Ethyl 4-(3-Fluoro-4-(Trifluoromethyl)Benzoyl)-3-Methyl-1H-Pyrrole-2-Carboxylate (Compound 238) :
    • Substituent: Benzoyl group at pyrrole 4-position.
    • NMR: δ 8.16 (s, aromatic H), 2.43 (s, CH₃) .
    • Impact : The electron-withdrawing benzoyl group may reduce electron density on the pyrrole ring, affecting reactivity in further substitutions.
Sulfonamide Derivatives
  • Ethyl 3-Methyl-1-(4-Methylbenzenesulfonyl)-4-(3-(Trifluoromethyl)Benzoyl)-1H-Pyrrole-2-Carboxylate (Compound 239) :
    • Substituent: Tosyl group at pyrrole 1-position.
    • Synthesis: Tosyl chloride reaction (89% yield) .
    • Application : Sulfonyl groups enhance stability and are common in protease inhibitors .

Pharmacological Activity Comparisons

  • Antimalarial Pyrrolones :
    • (E)-Ethyl 2-methyl-4-oxo-5-[[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylene]-1H-pyrrole-3-carboxylate (Compound 9a):
  • HRMS: m/z 391.1267 (MH⁺) .
  • Key Feature : The conjugated system and trifluoromethylphenyl group enhance antimalarial activity via hydrophobic interactions .

Data Tables

Table 1. Physical and Spectral Properties of Selected Compounds

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key NMR Shifts (δ, ppm) Reference
Ethyl 1-methyl-4-(CF₃)-1H-pyrrole-3-carboxylate C₉H₁₀F₃NO₂ N/R N/R N-CH₃: ~2.2; COOCH₂: ~4.2
Methyl 4-(CF₃)-1H-pyrrole-3-carboxylate C₇H₆F₃NO₂ N/R N/R COOCH₃: ~3.8
Compound 3 (Pyrazole analog) C₈H₉F₃N₂O₂ 58–60 73.8 N-CH₃: 3.95; COOCH₂: 4.24
Compound 7 (Phenyl-substituted) C₁₃H₁₁F₃N₂O₂ 89–90 91.0 Aromatic H: 7.48–7.95

Biological Activity

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate (CAS No. 130511-76-1) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₀F₃NO₂
  • Molecular Weight : 207.15 g/mol
  • Purity : ≥95% .

Pyrrole derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological activity:

  • Antimicrobial Activity : Pyrrole compounds have shown significant antimicrobial properties against various pathogens. The trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and bioavailability .
  • Anti-inflammatory Effects : Some studies indicate that pyrrole derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of pro-inflammatory enzymes .
  • Cytotoxicity : Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate has demonstrated cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type Target/Pathogen IC50 (µM) Reference
AntibacterialStaphylococcus aureus3.12 - 12.5
Anticancer (cell lines)Various solid tumors<10
Anti-inflammatoryCytokine releaseInhibition noted

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of pyrrole derivatives, including this compound, against several bacterial strains. The compound exhibited potent activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) ranging from 3.12 to 12.5 µg/mL, outperforming traditional antibiotics like ciprofloxacin in certain assays .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation at low concentrations (<10 µM). The mechanism was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways .

Q & A

Q. What are common synthetic strategies for ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate?

While direct synthesis data for this compound is limited, analogous pyrrole derivatives are synthesized via:

  • Nucleophilic substitution for trifluoromethyl group introduction .
  • Esterification using ethyl chloroformate or coupling agents like EDCI/HOBt .
  • Protection/deprotection of reactive sites (e.g., tosyl groups for nitrogen protection) . Example: Ethyl 4-benzoyl-pyrrole derivatives are synthesized via Friedel-Crafts acylation (70–89% yield) .
MethodReagents/ConditionsYieldReference
Tosyl ProtectionTosyl chloride, DMAP, CH₂Cl₂, 0°C→RT89%
Amide CouplingDMSO, NH₂NH₂·H₂O, 100°C, 2 h13–45%

Q. How is the structural integrity of such pyrrole derivatives validated?

  • X-ray crystallography resolves bond lengths/angles (e.g., C–F distances: 1.32–1.35 Å) .
  • NMR/LC-MS : ¹H NMR confirms substituent positions (e.g., trifluoromethyl groups show no splitting due to quadrupolar effects) .
  • HPLC purity assays ensure ≥95% purity .

Q. What pharmacological activities are reported for analogous trifluoromethyl-pyrrole compounds?

  • Anticancer : Cytotoxicity against solid tumor models (IC₅₀: 1–10 µM) .
  • Anti-inflammatory : COX-2 inhibition via electron-withdrawing trifluoromethyl groups .
  • Antimicrobial : Pyrazole-pyrrole hybrids show Gram-positive bacterial inhibition .

Advanced Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Quantum mechanical calculations (DFT) predict transition states and regioselectivity. For example, trifluoromethyl groups increase electrophilicity at C-4, directing substituents to C-3/C-5 .
  • ICReDD’s workflow combines computational reaction path searches with experimental validation to reduce optimization time by 40–60% .

Q. How to address contradictions in spectroscopic data between synthetic batches?

  • Variable coupling efficiency : Use standardized catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura reactions) to reduce byproducts .
  • Solvent effects : Polar aprotic solvents (DMSO, DMF) enhance trifluoromethyl group stability in NMR .
  • Case study : Ethyl 4-(difluoromethyl)pyridine derivatives showed 0.3 ppm δ shifts in ¹H NMR due to solvent polarity .

Q. What strategies improve esterification yields in electron-deficient pyrroles?

  • Activation : Use HATU or DCC/DMAP for sterically hindered carboxyl groups .
  • Microwave-assisted synthesis : Reduces reaction time (2 h → 20 min) and improves yields by 15–20% .
  • Low-temperature quenching : Prevents trifluoromethyl hydrolysis (e.g., −78°C with dry ice/acetone) .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

  • Electron-withdrawing effect : Reduces pyrrole ring electron density (HOMO: −7.2 eV vs. −6.5 eV for methyl analogs), enhancing electrophilic substitution at C-2/C-5 .
  • Steric effects : Trifluoromethyl groups increase torsional strain (e.g., 10° deviation in dihedral angles) .

Methodological Recommendations

  • Synthesis : Prioritize tosyl protection for nitrogen stability .
  • Characterization : Combine XRD with ¹⁹F NMR to confirm trifluoromethyl orientation .
  • Pharmacology : Screen against HT-29 (colon cancer) and RAW 264.7 (inflammation) cell lines .

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